BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 5-Ethynyl-2-
nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Ethynyl-2-nitrophenol

Cat. No.: B15322077

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-2-nitrophenol is a small organic molecule featuring a phenol backbone substituted
with both a nitro group and an ethynyl group. This unique combination of functional groups
suggests potential applications in medicinal chemistry and materials science, leveraging the
reactivity of the alkyne and the electronic properties of the nitrophenol scaffold. This technical
guide provides a comprehensive overview of its molecular structure, physicochemical
properties, proposed synthesis, and potential biological relevance, alongside detailed
experimental protocols for its characterization.

Molecular Structure and Properties

5-Ethynyl-2-nitrophenol possesses the chemical formula CsHsNOs and a molecular weight of
163.13 g/mol .[1][2] The structure consists of a benzene ring with a hydroxyl group (-OH) at
position 1, a nitro group (-NO2) at position 2, and an ethynyl group (-C=CH) at position 5. The
presence of the electron-withdrawing nitro group ortho to the hydroxyl group is expected to
increase the acidity of the phenolic proton. The ethynyl group provides a reactive handle for
further chemical modifications, such as click chemistry or Sonogashira coupling reactions.[3][4]

[5]

Physicochemical Data
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Due to the limited availability of experimental data for 5-Ethynyl-2-nitrophenol, the following

table summarizes key computed and expected physicochemical properties based on its

structure and data from analogous compounds.

Property Value Source/Method
Molecular Formula CsHsNOs3 PubChem[1]
Molecular Weight 163.13 g/mol PubChem[1]
IUPAC Name 5-ethynyl-2-nitrophenol PubChem[1]
CAS Number Not available
Predicted LogP 15-25 Cheminformatics Prediction
. Based on 2-nitrophenol
Predicted pKa 6.5-75
analogues
) General property of
Appearance Expected to be a yellow solid

nitrophenols[6][7]

Spectroscopic Characterization

The structural features of 5-Ethynyl-2-nitrophenol can be confirmed using various

spectroscopic techniques. The expected characteristic signals are outlined below.
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Spectroscopic Technique Characteristic Features

- Aromatic protons (3H) with distinct chemical

shifts and coupling patterns. - Acetylenic proton
1H NMR (1H) signal around 3-4 ppm. - Phenolic proton

(1H) signal, potentially broad, with a chemical

shift dependent on solvent and concentration.

- Six distinct aromatic carbon signals. - Two
13C NMR _ _
acetylenic carbon signals between 70-90 ppm.

- O-H stretching band (broad) around 3200-

3600 cm™1, - C=C-H stretching band around

3300 cm™1, - C=C stretching band around 2100-
Infrared (IR) Spectroscopy ~ ) ]

2260 cm™1, - Asymmetric and symmetric NO2

stretching bands around 1550-1475 cm~t and

1360-1290 cm™1, respectively.[8]

- Molecular ion peak (M*) at m/z = 163.13. -
Mass Spectrometry (MS) Fragmentation pattern corresponding to the loss

of NOz2, OH, and other fragments.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of
5-Ethynyl-2-nitrophenol.

Proposed Synthesis: Sonogashira Coupling

A plausible synthetic route to 5-Ethynyl-2-nitrophenol involves the Sonogashira coupling of a
halogenated 2-nitrophenol precursor with a protected alkyne, followed by deprotection.

Step 1: Halogenation of 2-Nitrophenol
o Objective: To introduce an iodine or bromine atom at the 5-position of 2-nitrophenol.
e Procedure:

o Dissolve 2-nitrophenol in a suitable solvent (e.g., glacial acetic acid).
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o Add N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) portion-wise at room
temperature.

o Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.

o Upon completion, pour the reaction mixture into water and extract the product with an
organic solvent (e.g., ethyl acetate).

o Wash the organic layer with sodium thiosulfate solution (for iodination), brine, and dry over
anhydrous sodium sulfate.

o Purify the crude product by column chromatography to obtain 5-iodo-2-nitrophenol or 5-
bromo-2-nitrophenol.

Step 2: Sonogashira Coupling
o Objective: To couple the halogenated 2-nitrophenol with a protected alkyne.
e Procedure:

o To a solution of 5-halo-2-nitrophenol and trimethylsilylacetylene in a mixture of toluene and
triethylamine, add Pd(PPhs)4 and Cul under an inert atmosphere.

o Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.

o Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and
filter through a pad of celite.

o Concentrate the filtrate and purify the residue by column chromatography to yield 2-nitro-
5-((trimethylsilyl)ethynyl)phenol.

Step 3: Deprotection
o Objective: To remove the trimethylsilyl protecting group.
e Procedure:

o Dissolve the silyl-protected intermediate in methanol.
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o Add a catalytic amount of potassium carbonate and stir at room temperature for 1-2 hours.

o Monitor the reaction by TLC. Once the reaction is complete, neutralize the mixture with a
weak acid (e.g., ammonium chloride solution).

o Extract the product with an organic solvent, wash with brine, and dry over anhydrous
sodium sulfate.

o Purify the final product by column chromatography to obtain 5-Ethynyl-2-nitrophenol.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

e Acquisition: Record *H and 3C NMR spectra on a 400 MHz or higher spectrometer.
Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or
acquire the spectrum using an ATR accessory.

e Acquisition: Record the spectrum over a range of 4000-400 cm~1.
Mass Spectrometry (MS)

o Technique: Use Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI) for accurate mass determination.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for 5-Ethynyl-2-nitrophenol,
nitrophenol derivatives are known to possess a range of biological effects, including
antimicrobial and cytotoxic activities.[9] The nitro group can be reduced in biological systems to
form reactive nitroso and hydroxylamino derivatives, which can induce oxidative stress.
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Hypothetical Sighaling Pathway

The presence of the nitroaromatic moiety suggests that 5-Ethynyl-2-nitrophenol could
potentially interfere with cellular redox homeostasis, leading to the activation of stress-response

pathways. A hypothetical signaling cascade is depicted below.
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Hypothetical signaling pathway of 5-Ethynyl-2-nitrophenol.
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Experimental Workflow for Biological Evaluation

To investigate the potential biological effects of 5-Ethynyl-2-nitrophenol, a structured
experimental workflow is proposed.

Synthesized and Purified

5-Ethynyl-2-nitrophenol

Cytotoxicity Screening Antimicrobial Screening
(e.g., MTT assay on cancer cell lines) (e.g., MIC determination)

ROS Measurement
(e.g., DCFDA assay)

Signaling Pathway Analysis
(Western Blot for Nrf2, Caspases)

Elucidation of Mechanism of Action

Click to download full resolution via product page

Proposed workflow for biological evaluation.

Conclusion

5-Ethynyl-2-nitrophenol is a molecule of interest for further investigation in drug discovery
and materials science. This guide provides a foundational understanding of its structure,
properties, and potential synthesis and characterization methods. The proposed experimental
workflows offer a starting point for elucidating its biological activities and mechanism of action.
Further research is warranted to fully explore the potential of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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